

# DNL343 Technical Support Center: Off-Target Effects and Toxicity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: DNL343  
Cat. No.: B11931049

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects and toxicity of **DNL343**, an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B).

## Frequently Asked Questions (FAQs)

Q1: What is the known off-target profile of **DNL343**?

A1: Based on preclinical screening, **DNL343** has a favorable off-target profile. In a comprehensive off-target screening panel (Cerep panel), no significant off-target effects were observed.<sup>[1][2]</sup> This suggests a high degree of selectivity for its intended target, eIF2B. For researchers investigating potential off-target activities, it is recommended to perform specific binding or functional assays for any targets of concern that may not have been included in standard screening panels.

Q2: What are the reported adverse events for **DNL343** in clinical trials?

A2: **DNL343** has been generally well-tolerated in Phase 1, 1b, and 2/3 clinical trials.<sup>[3][4][5][6]</sup> The most commonly reported adverse events in a Phase 1 study in healthy volunteers were

mild and included headache, fatigue, and dizziness. In a Phase 1b study involving ALS patients, the most common side effects were headache, fatigue, and hypogeusia (a reduced ability to taste).[3] One patient in the higher dose group of the Phase 1b study discontinued due to a rash.[3] No serious adverse events have been directly attributed to **DNL343** in the publicly available data.

Q3: What preclinical toxicity studies have been conducted on **DNL343**?

A3: Preclinical safety and tolerability of **DNL343** have been assessed in multiple in vivo models, including optic nerve crush (ONC) and eIF2B loss-of-function (LOF) mouse models.[1][7] In these studies, chronic administration of **DNL343** was well-tolerated, with no adverse effects on body weight observed.[1][7] Furthermore, in a non-human primate model (cynomolgus monkey), **DNL343** administration did not result in QT prolongation or any functional cardiac changes.[1]

Q4: How can I assess the on-target activity of **DNL343** in my experiments?

A4: The on-target activity of **DNL343** can be confirmed by measuring the modulation of biomarkers of the Integrated Stress Response (ISR). Key biomarkers that are downstream of eIF2B activation include Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP)-activated transcription factor (CHAC1). In clinical studies, **DNL343** has been shown to reduce the expression of ATF4 protein and CHAC1 gene expression in peripheral blood mononuclear cells (PBMCs).[3][8]

## Troubleshooting Guides

### Problem: Unexpected Cellular Toxicity Observed in vitro

- Possible Cause 1: High Concentration of **DNL343**.
  - Troubleshooting: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. While **DNL343** has a good safety profile, very high concentrations of any small molecule can lead to non-specific effects.
- Possible Cause 2: Cell Line Sensitivity.

- Troubleshooting: Different cell lines may have varying sensitivities to small molecule inhibitors. Consider testing **DNL343** in a different, well-characterized cell line to confirm if the observed toxicity is cell-line specific.
- Possible Cause 3: Off-Target Effects in a Novel System.
  - Troubleshooting: While broad off-target effects have not been reported, your specific experimental system might express a unique protein that interacts with **DNL343**. If you suspect an off-target effect, consider performing a proteome-wide thermal shift assay (CETSA) or a similar unbiased screen to identify potential off-target binders in your system.

## Problem: Inconsistent Biomarker (ATF4/CHAC1) Results

- Possible Cause 1: Suboptimal Assay Conditions.
  - Troubleshooting: Ensure that your protocol for measuring ATF4 (e.g., Western blot, ELISA) or CHAC1 (e.g., qPCR) is optimized and validated for your experimental system. Refer to the "Experimental Protocols" section for a general methodology.
- Possible Cause 2: Timing of Measurement.
  - Troubleshooting: The induction of ISR biomarkers can be transient. Perform a time-course experiment to determine the optimal time point for measuring ATF4 and CHAC1 modulation after **DNL343** treatment.
- Possible Cause 3: Low Basal ISR Activation.
  - Troubleshooting: **DNL343**'s effect on ISR biomarkers will be most apparent when the pathway is activated. If you are not observing a significant effect, consider inducing cellular stress (e.g., with tunicamycin or thapsigargin) to increase the basal level of ISR activation before treating with **DNL343**.

## Data Presentation

Table 1: Summary of Adverse Events in Phase 1 Study (Healthy Volunteers)

Adverse Event	DNL343 Group	Placebo Group
Headache	Reported	Reported
Fatigue	Reported	Reported
Dizziness	Reported	Reported
Nausea	Reported	Reported
Muscle Spasms	Reported	Reported
Blood CPK Increased	Reported	Reported

Note: Specific percentages for each adverse event are not publicly available in a comparative table format. This table reflects the types of adverse events reported in the study.

Table 2: Summary of Adverse Events in Phase 1b Study (ALS Patients)

Adverse Event	DNL343 Group	Placebo Group
Headache	Most Common	Not specified
Fatigue	Most Common	Not specified
Hypogeusia	Most Common	Not specified
Rash	1 patient (discontinuation)	Not specified

Note: A detailed quantitative breakdown of adverse event frequencies with placebo comparison is not publicly available.<sup>[3]</sup>

## Experimental Protocols

## 1. Off-Target Liability Assessment (General Protocol)

- Methodology: To assess the potential for off-target binding, **DNL343** was screened against a panel of receptors, transporters, ion channels, and enzymes (Cerep panel).[1][2] These assays are typically radioligand binding assays for receptors and ion channels, and functional enzymatic assays for enzymes.
- Procedure:
  - **DNL343** is incubated at a standard concentration (e.g., 10  $\mu$ M) with the target protein and a specific radiolabeled ligand or substrate.
  - The mixture is allowed to reach equilibrium.
  - Bound and free radioligand are separated.
  - The amount of bound radioactivity is measured.
  - The percentage of inhibition of radioligand binding or enzyme activity by **DNL343** is calculated.
- Results for **DNL343**: No significant off-target effects were observed.[1][2]

## 2. In Vivo Toxicity Assessment in Mice (General Protocol)

- Animal Models: Optic nerve crush (ONC) model and eIF2B loss-of-function (LOF) mouse model.[1][7]
- Dosing: **DNL343** was administered via oral gavage or formulated in chow at various doses. [1][7]
- Toxicity Endpoints:
  - Body Weight: Monitored throughout the study. No adverse effects on body weight were observed with chronic treatment.[1][7]
  - General Health: Animals were monitored for any signs of distress or adverse reactions.

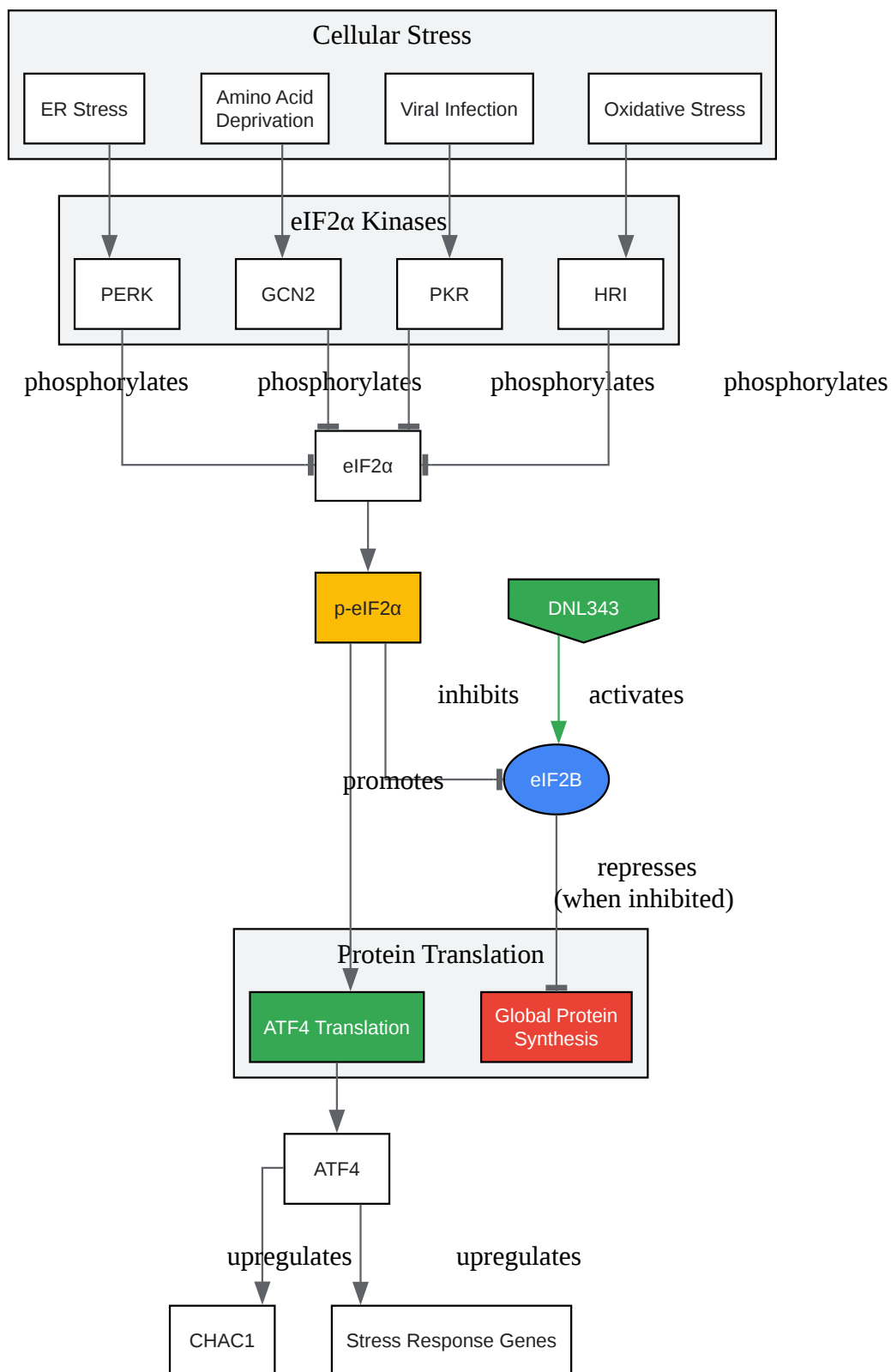
- Histopathology (in relevant studies): Tissues of interest would be collected, processed, and examined for any pathological changes. (Specific histopathology results for **DNL343** toxicity are not detailed in the provided search results).

### 3. Measurement of ISR Biomarkers in PBMCs (General Protocol)

- Sample Collection and Processing:
  - Collect whole blood from study participants.
  - Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).
  - Wash and count the isolated PBMCs.
- Measurement of CHAC1 Gene Expression (qPCR):
  - Extract total RNA from PBMCs.
  - Perform reverse transcription to generate cDNA.
  - Conduct quantitative PCR (qPCR) using primers specific for CHAC1 and a reference gene (e.g., GAPDH).
  - Calculate the relative expression of CHAC1.
- Measurement of ATF4 Protein Expression (Western Blot):
  - Lyse PBMCs to extract total protein.
  - Determine protein concentration using a standard assay (e.g., BCA).
  - Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
  - Probe the membrane with a primary antibody specific for ATF4 and a loading control (e.g.,  $\beta$ -actin).
  - Incubate with a secondary antibody and detect the signal.

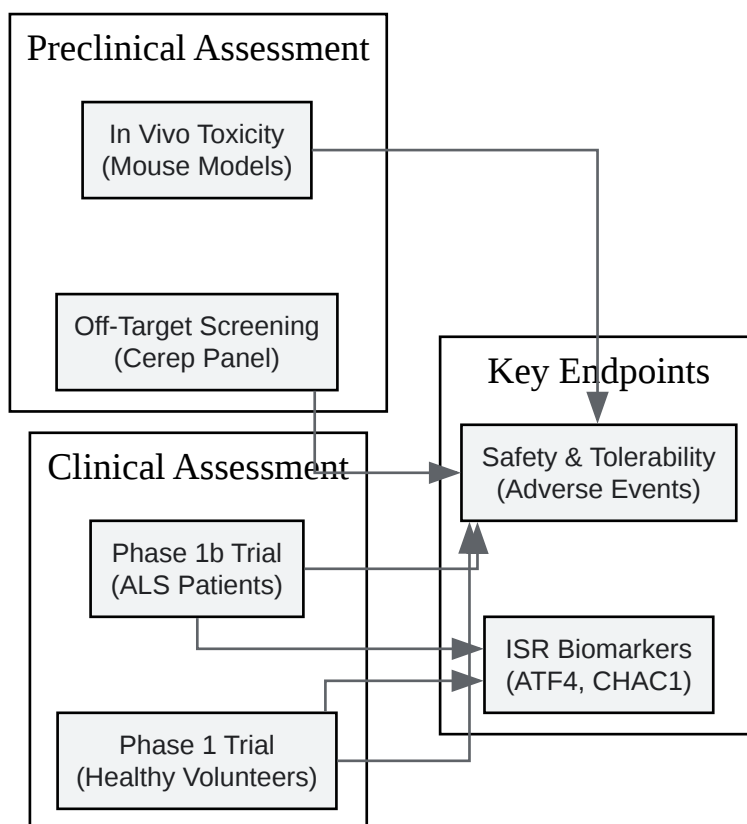
- Quantify the relative protein levels.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **DNL343** mechanism of action within the Integrated Stress Response pathway.



[Click to download full resolution via product page](#)

Caption: Logical workflow for assessing **DNL343** safety and on-target activity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. **DNL343** is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress

[response - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [2. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response \[elifesciences.org\]](#)
- [3. alsnewstoday.com \[alsnewstoday.com\]](#)
- [4. Denali Therapeutics Reports Topline Results for DNL343 in Phase 2/3 ALS Trial \[synapse.patsnap.com\]](#)
- [5. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist DNL343 \[massgeneral.org\]](#)
- [6. Denali Therapeutics Announces Topline Results for Regimen G Evaluating eIF2B Agonist DNL343 in the Phase 2/3 HEALEY ALS Platform Trial - BioSpace \[biospace.com\]](#)
- [7. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response \[elifesciences.org\]](#)
- [8. youtube.com \[youtube.com\]](#)
- [To cite this document: BenchChem. \[DNL343 Technical Support Center: Off-Target Effects and Toxicity\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b11931049/docs#dnl343-technical-support-center-off-target-effects-and-toxicity\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)